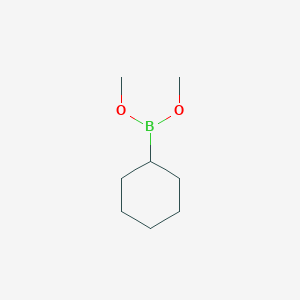

Dimethyl cyclohexylboronate

Description

Properties

CAS No. |

37981-94-5 |

|---|---|

Molecular Formula |

C8H17BO2 |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

cyclohexyl(dimethoxy)borane |

InChI |

InChI=1S/C8H17BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |

InChI Key |

UNGRQXLGDMMKPQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCCCC1)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of dimethyl cyclohexylboronate from cyclohexylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl cyclohexylboronate from cyclohexylboronic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective approach for the preparation of boronic esters. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of key reaction parameters.

Introduction

Boronic acids and their corresponding esters are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a valuable building block, introducing a cyclohexyl moiety in the synthesis of complex organic molecules. The conversion of cyclohexylboronic acid to its dimethyl ester can enhance its stability and modify its reactivity and solubility, making it more amenable to certain reaction conditions and purification techniques.

Reaction Principle

The synthesis of this compound from cyclohexylboronic acid is an equilibrium-controlled esterification reaction. The reaction involves the treatment of cyclohexylboronic acid with an excess of methanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through the use of a dehydrating agent or by azeotropic distillation.

Reaction Scheme:

Caption: Chemical equation for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. This protocol is based on general methods for Fischer-Speier esterification of boronic acids.

Materials:

-

Cyclohexylboronic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexylboronic acid.

-

Reagent Addition: Add anhydrous methanol to the flask. The methanol is typically used in large excess to also act as the solvent. Stir the mixture until the cyclohexylboronic acid is dissolved.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for the synthesis of this compound. These values are representative and may require optimization for specific experimental setups.

| Parameter | Value | Notes |

| Reactants | ||

| Cyclohexylboronic acid | 1.0 equivalent | The limiting reagent. |

| Methanol | 10 - 20 equivalents (or as solvent) | Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester. |

| Catalyst | ||

| Concentrated Sulfuric Acid | 0.1 - 0.2 equivalents | Acts as a catalyst to protonate the boronic acid, making it more susceptible to nucleophilic attack by methanol.[1][2] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for methanol) | Heating is required to overcome the activation energy of the reaction. |

| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Work-up & Purification | ||

| Extraction Solvent | Diethyl ether or Dichloromethane | Chosen based on the solubility of the product and ease of removal. |

| Purification Method | Vacuum Distillation | Typically suitable for liquid boronic esters. |

| Yield | ||

| Expected Yield | 70 - 90% | The yield can vary depending on the efficiency of water removal and the purity of the starting materials. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Preparation of Dimethyl Cyclohexylboronate via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl cyclohexylboronate through the Grignard reaction. The document details the underlying chemical principles, experimental protocols, and data presentation to support researchers in the successful preparation of this valuable organoboron compound.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as the Suzuki-Miyaura cross-coupling. The preparation of this compound via the Grignard reaction offers a robust and versatile method, utilizing readily available starting materials. This guide will focus on the reaction of a cyclohexylmagnesium halide with trimethyl borate to yield the desired this compound.

Reaction Principle

The core of this synthesis is the nucleophilic addition of a Grignard reagent to the electrophilic boron atom of a trialkyl borate. The general reaction scheme is as follows:

R-MgX + B(OR')₃ → R-B(OR')₂ + MgX(OR')

In the specific case of this compound synthesis, the cyclohexyl Grignard reagent (typically cyclohexylmagnesium bromide or chloride) attacks the boron center of trimethyl borate. This is followed by the displacement of a methoxy group, which coordinates with the magnesium halide. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent.[1]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound, from the formation of the Grignard reagent to the final purification of the product.

Preparation of Cyclohexylmagnesium Halide (Grignard Reagent)

A detailed procedure for the preparation of a similar Grignard reagent, butylmagnesium bromide, can be adapted for cyclohexylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide (or chloride)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming.

-

Once the reaction has started, the remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The resulting greyish solution is the cyclohexylmagnesium bromide Grignard reagent.

Synthesis of this compound

Materials:

-

Cyclohexylmagnesium halide solution (prepared as in 3.1)

-

Trimethyl borate

-

Anhydrous diethyl ether or THF

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trimethyl borate dissolved in anhydrous diethyl ether.

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

The prepared cyclohexylmagnesium halide solution is added dropwise to the stirred solution of trimethyl borate, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

Workup and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude this compound, which is often a volatile liquid, can be purified by distillation under reduced pressure.[2] Column chromatography on neutral alumina can also be employed for purification.[3]

Quantitative Data

The yield of this compound can be influenced by several factors, including the quality of the Grignard reagent, reaction temperature, and stoichiometry. The following table summarizes representative data for the synthesis of alkyl boronate esters using the Grignard method. While specific data for this compound is not widely tabulated, the data for analogous aliphatic systems provides a useful benchmark.

| Grignard Reagent | Borate Ester | Solvent | Temperature (°C) | Yield (%) | Reference |

| n-Butylmagnesium bromide | Trimethyl borate | Diethyl ether | -78 to RT | High (for boronic acid) | Organic Syntheses |

| Phenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | Not specified | Patent[4] |

| Aryl Grignard Reagents | Pinacolborane | THF | 25 | 87 (for an acetal-protected derivative) | Patent[1] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the key logical and experimental workflows for the preparation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical flow of the Grignard reaction for boronate ester formation.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the cyclohexyl and methoxy groups and their connectivity. ¹¹B NMR is also highly informative for boron-containing compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the volatile boronate ester and confirm its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule.

Safety Considerations

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Cyclohexyl halides and trimethyl borate are flammable and irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Grignard reaction is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be obtained. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important building block for a wide range of applications in organic chemistry and drug discovery.

References

Dimethyl cyclohexylboronate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl cyclohexylboronate, a valuable reagent in organic synthesis with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the formation of carbon-carbon bonds.

Core Chemical Properties

This compound, also known as cyclohexylboronic acid dimethyl ester, is an organoboron compound that serves as a key building block in various chemical transformations. While some of its physical properties are not widely reported in public literature, its fundamental identifiers are well-established.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 37981-94-5 | [1] |

| Molecular Formula | C8H17BO2 | [1] |

| Molecular Weight | 156.03 g/mol | [1] |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Refractive Index | Not readily available |

Synthesis of this compound

Representative Synthetic Protocol

The following is a representative, two-step procedure for the synthesis of this compound, adapted from established methods for preparing similar boronic esters.

Step 1: Formation of Cyclohexylboronic Acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Cool the Grignard solution in an ice bath and add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding cold dilute sulfuric acid.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclohexylboronic acid.

Step 2: Esterification to this compound

-

Dissolve the crude cyclohexylboronic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 2-4 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

References

Elusive Spectroscopic Data for Dimethyl Cyclohexylboronate: A Technical Review

Despite a comprehensive search of available scientific literature and chemical databases, detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for dimethyl cyclohexylboronate remains conspicuously absent from the public domain. This technical guide summarizes the current landscape of information and provides insights for researchers and drug development professionals working with this compound.

While NMR data is a cornerstone for the structural elucidation and purity assessment of chemical compounds, a thorough investigation into established scientific search engines and databases has not yielded specific, experimentally determined 1H and 13C NMR spectra or peak lists for this compound. The search included queries for its synthesis, characterization, and spectroscopic analysis.

This lack of readily available data presents a challenge for scientists requiring precise analytical information for this specific boronic ester. Typically, such data is reported in the experimental sections of peer-reviewed publications detailing the synthesis and characterization of a new or existing compound. The absence of such a publication for this compound suggests that either its synthesis and characterization have not been formally published, or the data is contained within proprietary databases.

In the Absence of Direct Data: Alternative Approaches

For researchers in need of NMR data for this compound, several alternative strategies can be employed:

-

Prediction Software: Computational chemistry software can be used to predict 1H and 13C NMR spectra. While these predictions are not a substitute for experimental data, they can provide valuable estimations of chemical shifts and coupling patterns.

-

Analysis of Analogous Compounds: Reviewing the NMR data of structurally similar compounds, such as other cyclohexylboronic esters (e.g., pinacol ester) or different dialkyl cyclohexylboronates, can offer insights into the expected spectral features.

-

Custom Synthesis and Characterization: The most definitive approach would be to synthesize this compound and perform a full spectroscopic characterization, including 1H and 13C NMR analysis.

Hypothetical Experimental Workflow

Should a researcher undertake the synthesis and characterization of this compound, a general experimental workflow could be conceptualized. The synthesis would likely involve the esterification of cyclohexylboronic acid with methanol, a common method for preparing boronic esters.

The following diagram illustrates a potential logical workflow for the synthesis and subsequent NMR analysis.

Figure 1. A conceptual workflow for the synthesis and NMR characterization of this compound.

Conclusion

The absence of publicly available 1H and 13C NMR data for this compound underscores a gap in the chemical literature. Researchers and drug development professionals requiring this information for regulatory submissions, quality control, or structural verification will need to rely on predictive methods or undertake the synthesis and full characterization of the compound. The scientific community would benefit from the future publication of a detailed experimental protocol and the corresponding spectroscopic data for this compound.

Navigating the Stability and Storage of Dimethyl Cyclohexylboronate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for dimethyl cyclohexylboronate, a valuable building block in organic synthesis.

This compound, like other boronic esters, offers advantages over its corresponding boronic acid, such as improved solubility in organic solvents and altered reactivity. However, the ester linkage introduces susceptibility to hydrolysis, which is a primary degradation pathway. This guide outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for assessing its stability.

Core Concepts: Stability and Degradation

The primary mode of degradation for this compound is hydrolysis, which cleaves the boronic ester bond to yield cyclohexylboronic acid and methanol. This process is influenced by several factors:

-

Moisture: The presence of water is the most critical factor in the hydrolysis of boronic esters.

-

pH: Hydrolysis can be catalyzed by both acidic and basic conditions.

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

-

Light: While less commonly documented for simple alkyl boronic esters, exposure to UV light can potentially contribute to degradation over time.

Due to the lack of specific, publicly available quantitative stability data for this compound, the following recommendations are based on the general principles of handling air- and moisture-sensitive boronic esters.

Recommended Storage and Handling

To maximize the shelf life and maintain the purity of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and protects from light. |

| Handling | Handle in a glove box or under a stream of inert gas. Use dry solvents and glassware. | Minimizes exposure to moisture during experimental setup. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific conditions, the following experimental protocols, adapted from general methods for boronic ester analysis, can be employed.

Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the hydrolysis of this compound over time.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

Water (for hydrolysis study)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen deuterated solvent.

-

Transfer a precise volume of the stock solution to an NMR tube.

-

Add a specific, known amount of water to the NMR tube. The amount can be varied to study the effect of water concentration.

-

Acquire a ¹H NMR spectrum at time t=0.

-

Incubate the NMR tube under the desired storage conditions (e.g., specific temperature).

-

Periodically acquire ¹H NMR spectra over a set time course (e.g., 1, 2, 4, 8, 24 hours).

-

Integrate the signals corresponding to the methoxy protons of this compound and the methyl protons of the methanol byproduct.

-

Calculate the percentage of hydrolysis at each time point by comparing the integral of the methanol signal to the sum of the integrals of the this compound methoxy signal and the methanol signal.

Protocol 2: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate and quantify this compound and its primary degradation product, cyclohexylboronic acid. Care must be taken to avoid on-column hydrolysis.[1][2][3]

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

HPLC system with a UV detector

-

C18 column with low silanol activity (e.g., Waters XTerra MS C18)[1][3]

Procedure:

-

Sample Preparation: Prepare a solution of this compound in 100% acetonitrile. Avoid using aqueous diluents for sample preparation to prevent pre-analysis hydrolysis.[2]

-

HPLC Conditions:

-

Column: C18 column with low silanol activity.

-

Mobile Phase: A gradient of acetonitrile and water. It is recommended to avoid pH modifiers like formic acid, as they can promote on-column hydrolysis.[1][3]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintain at a controlled room temperature (e.g., 25°C).

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify the peaks corresponding to this compound and cyclohexylboronic acid based on retention times determined with analytical standards.

-

To assess stability, store the sample under desired conditions (e.g., elevated temperature, exposure to humidity) and inject aliquots at various time points.

-

Quantify the amount of this compound remaining and the amount of cyclohexylboronic acid formed at each time point by integrating the respective peak areas.

-

Visualizing Workflows and Degradation

To further clarify the processes involved in handling and assessing the stability of this compound, the following diagrams are provided.

Caption: Workflow for Storage, Handling, and Stability Assessment.

Caption: General Hydrolytic Degradation Pathway.

By adhering to the recommended storage and handling procedures and employing the outlined analytical methods, researchers can ensure the quality and reliability of this compound in their synthetic endeavors.

References

Navigating the Solubility Landscape of Dimethyl Cyclohexylboronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility of Dimethyl Cyclohexylboronate

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a nonpolar cyclohexyl group and a polar boronic ester functional group. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Qualitative Solubility Profile:

Based on its structure, the following solubility characteristics can be anticipated:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The presence of the cyclohexyl ring suggests good solubility in solvents such as:

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Chloroform

-

Toluene

-

Diethyl ether

-

Ethyl acetate

-

-

Moderate to Low Solubility in Polar Protic Solvents: Solvents like methanol and ethanol may exhibit some solubility due to potential hydrogen bonding with the oxygen atoms of the boronic ester. However, the nonpolar cyclohexyl group will limit extensive dissolution.

-

Insolubility in Water: As an organic compound with a significant nonpolar component, this compound is expected to be insoluble in water.

It is a common observation that boronic esters, such as this compound, tend to exhibit greater solubility in organic solvents compared to their corresponding boronic acids.[1][2][3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Dichloromethane | 25 | Data not available | Data not available |

| Tetrahydrofuran | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in a given solvent.[4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Application in Synthesis: The Suzuki-Miyaura Coupling

Boronic esters are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[7][8][9] This reaction is widely used in the pharmaceutical industry to synthesize complex organic molecules.[9]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its structural characteristics suggest good solubility in a range of common nonpolar and moderately polar aprotic organic solvents. The provided experimental protocol offers a reliable method for researchers to ascertain precise solubility values tailored to their specific conditions. The critical role of boronic esters like this compound in powerful synthetic methodologies such as the Suzuki-Miyaura coupling underscores the importance of understanding their fundamental chemical properties for the advancement of chemical synthesis and drug discovery.

References

- 1. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mass Spectrometry Analysis of Dimethyl Cyclohexylboronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of dimethyl cyclohexylboronate, a key intermediate in organic synthesis and potentially in drug development. Due to the limited availability of a published mass spectrum for this specific compound, this guide presents a predictive analysis based on the well-established fragmentation patterns of analogous alkylboronic esters and cyclohexane derivatives.

Introduction to Mass Spectrometry of Organoboron Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For organoboron compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification and structural elucidation.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, driven by the cleavage of the bonds adjacent to the boron atom and within the cyclohexane ring.

The initial ionization event will produce the molecular ion, [C8H17BO2]+•. The subsequent fragmentation is expected to involve:

-

Loss of a Methoxy Radical: A primary fragmentation pathway is the loss of a methoxy radical (•OCH3) to form a stable oxonium-type ion.

-

Loss of Methanol: Elimination of a neutral methanol molecule (CH3OH) can also occur.

-

Cleavage of the Cyclohexyl Group: The bond between the boron atom and the cyclohexane ring can cleave, leading to the formation of a cyclohexyl cation or a boron-containing fragment.

-

Ring Fragmentation of Cyclohexane: The cyclohexyl group itself can undergo characteristic fragmentation, typically involving the loss of ethene (C2H4) or other small neutral molecules.

These predicted pathways are based on the known mass spectrometric behavior of similar alkyl boronic esters and cyclohexane-containing molecules.

Caption: Predicted fragmentation pathway of this compound.

Quantitative Fragmentation Data (Predicted)

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their plausible relative abundances. These values are estimations based on the analysis of structurally related compounds.

| Ion Formula | Proposed Structure | m/z (Da) | Predicted Relative Abundance |

| [C8H17BO2]+• | Molecular Ion | 156 | Low |

| [C7H14BO]+ | [M - •OCH3]+ | 125 | High |

| [C7H12B]+• | [M - CH3OH]+• | 124 | Medium |

| [C6H11]+ | Cyclohexyl Cation | 83 | High |

| [C6H13BO2 - C2H4]+• | Loss of ethene from ring | 128 | Medium |

| [C4H7]+ | Butenyl Cation | 55 | Medium |

Experimental Protocols

A standard protocol for the GC-MS analysis of this compound is provided below.

4.1 Sample Preparation

-

Solvent Selection: Dissolve the this compound sample in a volatile, anhydrous organic solvent such as dichloromethane or diethyl ether.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and detector.

-

Moisture Control: As boronic esters can be sensitive to hydrolysis, ensure all solvents and glassware are dry.

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio)

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation and Logical Relationships

The interpretation of the mass spectrum involves a logical process of correlating the observed fragment ions with the structure of the parent molecule.

Caption: Logical relationships in mass spectral data interpretation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns, quantitative data, and detailed experimental protocols offer a valuable resource for researchers and scientists working with this and related organoboron compounds. While direct experimental data for the target molecule remains elusive in the public domain, the principles and methodologies outlined here provide a solid foundation for its successful analysis and characterization. It is recommended that any experimental work on this compound includes a thorough confirmation of the fragmentation pathways outlined in this guide.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using Cyclohexylboronic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and experimental protocols for Suzuki-Miyaura cross-coupling reactions involving cyclohexylboronic acid esters, particularly focusing on conditions applicable to dimethyl cyclohexylboronate. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] The use of alkylboron reagents, such as cyclohexylboronates, allows for the introduction of sp³-hybridized carbon centers, which is of significant interest in drug discovery for creating more three-dimensional and drug-like molecules.[4]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][5] The general scheme for the coupling of a cyclohexylboronic acid ester with an aryl halide is shown below:

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Reaction Conditions

The success of the Suzuki-Miyaura coupling with secondary alkylboronates like cyclohexylboronates is highly dependent on the choice of catalyst, ligand, base, and solvent. These reactions can be challenging due to factors such as slow transmetalation and potential β-hydride elimination.[4] Recent advancements have led to the development of highly efficient catalytic systems that overcome these challenges.[6]

Catalyst and Ligand Systems

Palladium catalysts are most commonly employed for Suzuki couplings.[5] For sterically demanding couplings involving secondary alkylboronates, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

A particularly effective catalyst system for the coupling of secondary alkylboronic acids with di-ortho-substituted aryl halides is the combination of a palladium source with AntPhos, a bulky phosphine ligand.[6] This system has demonstrated high reactivity and a broad substrate scope for sterically hindered partners.[6]

Base and Solvent Selection

The choice of base is crucial for activating the boronic ester to facilitate transmetalation.[1] For anhydrous conditions, soluble bases like potassium trimethylsilanolate (TMSOK) have been shown to be highly effective in promoting rapid cross-coupling of alkylboronic esters.[7][8] Common inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are also widely used, often in aqueous solvent mixtures.[5][9]

The solvent system can significantly influence the reaction rate and yield. While traditional Suzuki couplings often utilize solvents like toluene, tetrahydrofuran (THF), or dioxane, often with the addition of water, recent methods have demonstrated the efficacy of anhydrous conditions for rapid and homogenous reactions.[1][7][8]

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of secondary alkylboronic esters with aryl halides, providing a basis for designing experiments with this compound.

| Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Neopentyldiol n-octylboronate | Pd-AntPhos-G3 (2) | - | TMSOK (1.5) | 2-MeTHF | 23 | < 1 | 96 | [7] |

| Methyl 4-bromobenzoate | Neopentyldiol n-octylboronate | Pd-AntPhos-G3 (2) | - | TMSOK (1.5) | 2-MeTHF | 23 | < 1 | 92 | [7] |

| 1-Bromo-4-(trifluoromethyl)benzene | Neopentyldiol n-octylboronate | Pd-AntPhos-G3 (2) | - | TMSOK (1.5) | 2-MeTHF | 23 | < 1 | 88 | [7] |

| 2-Bromo-1,3-dimethyl-5-methoxybenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 24 | 85 | [6] |

| 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 24 | 78 | [6] |

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the Suzuki-Miyaura coupling of secondary alkylboronic esters, which can be applied to reactions with this compound.

Protocol 1: Rapid, Anhydrous Suzuki-Miyaura Cross-Coupling of an Alkylboronic Ester[7][8]

This protocol is suitable for rapid, small-scale reactions under anhydrous conditions.

Materials:

-

Aryl halide (1.0 equiv)

-

Alkylboronic ester (e.g., this compound) (1.2 equiv)

-

Pd-AntPhos-G3 catalyst (2 mol %)

-

Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

-

Anhydrous toluene (for stock solutions)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a nitrogen-filled glovebox, prepare stock solutions of the Pd-AntPhos-G3 catalyst and TMSOK in anhydrous toluene.

-

To a reaction vial equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv) and the alkylboronic ester (0.30 mmol, 1.2 equiv).

-

Add 2-MeTHF (to achieve a 0.1 M concentration of the aryl halide).

-

Add the TMSOK stock solution (0.375 mmol, 1.5 equiv).

-

Initiate the reaction by adding the Pd-AntPhos-G3 catalyst stock solution (0.005 mmol, 2 mol %).

-

Stir the reaction mixture at room temperature (23 °C).

-

Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in under 1 hour.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Secondary Alkylboronic Acid with a Sterically Hindered Aryl Halide[6]

This protocol is suitable for more challenging couplings involving sterically hindered substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Cyclohexylboronic acid (can be adapted for the corresponding ester) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol %)

-

AntPhos ligand (2 mol %)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (0.5 mmol, 1.0 equiv), cyclohexylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.005 mmol, 1 mol %), AntPhos (0.01 mmol, 2 mol %), and K₃PO₄ (1.5 mmol, 3.0 equiv).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add anhydrous toluene (to achieve a 0.2 M concentration of the aryl halide).

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reactions are typically run for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]

- 8. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethyl Cyclohexylboronate in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scope and limitations of dimethyl cyclohexylboronate as a reagent in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. Detailed protocols and key considerations for its use in synthetic chemistry are also presented.

Introduction

This compound is a C(sp³)-hybridized organoboron compound that serves as a valuable coupling partner in palladium-catalyzed cross-coupling reactions to form C(sp³)-C(sp²) bonds. These linkages are of significant interest in medicinal chemistry and materials science, as the introduction of three-dimensional alkyl fragments can improve the physicochemical properties of organic molecules. The Suzuki-Miyaura coupling of alkylboronic esters, including this compound, has become a powerful tool for the synthesis of complex organic structures. However, the use of secondary alkylboron reagents presents unique challenges compared to their aryl or vinyl counterparts, primarily due to slower transmetalation rates and the potential for side reactions such as β-hydride elimination.[1][2] This document outlines the practical applications, limitations, and experimental procedures for the effective use of this compound.

Scope of Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides or triflates. This reaction enables the direct introduction of a cyclohexyl moiety onto an aromatic or heteroaromatic core.

General Reaction Scheme:

The success of this coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Modern methods for C(sp³)-C(sp²) coupling often employ bulky, electron-rich phosphine ligands to promote the key steps of the catalytic cycle and anhydrous conditions to mitigate side reactions.[1][3]

Substrate Scope

While specific quantitative data for this compound is dispersed in the literature, the general performance of secondary alkylboronic esters in Suzuki-Miyaura couplings provides a strong indication of its expected reactivity. The following table summarizes representative yields for the coupling of secondary alkylboronic esters with various aryl halides, which can be considered analogous to the expected performance of this compound under optimized conditions.

| Entry | Aryl Halide | Alkylboronic Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Neopentyldiol n-butylboronate | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 96 | [1] |

| 2 | 2-Bromonaphthalene | Neopentyldiol methylcyclohexylboronate | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 75 | [1] |

| 3 | 4-Chloroanisole | Neopentyldiol n-butylboronate | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | 85 | [1] |

| 4 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | RuPhos-Pd-G3 | LiOtBu | 1,4-Dioxane | 95 | [4] |

| 5 | 3-Bromopyridine | Cyclohexyl pinacol boronic ester | SPhos-Pd-G2 | K₃PO₄ | n-Butanol/H₂O | 88 | [5] |

| 6 | 4-Bromoacetophenone | Secondary alkylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | [2] |

Key Observations on Substrate Scope:

-

Aryl Halides: Electron-deficient aryl halides generally provide higher yields and faster reaction rates.[6] Electron-rich and sterically hindered aryl halides can be more challenging coupling partners, often requiring higher catalyst loadings or longer reaction times.[1] Aryl chlorides can be successfully coupled, but typically require more active catalyst systems with bulky, electron-rich ligands.[2]

-

Heteroaryl Halides: The coupling of heteroaryl halides is feasible, but the Lewis basicity of the heteroatom can sometimes interfere with the palladium catalyst.[3] Careful selection of the ligand and reaction conditions is crucial for success.

Limitations and Side Reactions

The use of this compound, as with other secondary alkylboronic esters, is subject to several limitations and potential side reactions that can reduce the yield of the desired product.

-

Slow Transmetalation: The transfer of the alkyl group from boron to palladium is often the rate-limiting step in the catalytic cycle. This is slower for alkylboron reagents compared to their aryl counterparts.[1]

-

β-Hydride Elimination: Once the alkyl group is transferred to the palladium center, it can undergo β-hydride elimination, leading to the formation of cyclohexene and a palladium-hydride species. This palladium-hydride can then participate in side reactions, such as the reduction of the aryl halide starting material (protodehalogenation).[1]

-

Protodeboronation: In the presence of water and base, boronic esters can be hydrolyzed to the corresponding boronic acid, which can then undergo protodeboronation (cleavage of the C-B bond by a proton source). Anhydrous reaction conditions can help to minimize this side reaction.[5]

-

Homocoupling: Homocoupling of the aryl halide or the boronic ester can occur as a side reaction, particularly at higher temperatures or with less effective catalyst systems.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of alkylboronic esters involves the reaction of a Grignard reagent with a trialkyl borate. While the synthesis of the analogous pinacol ester is more commonly reported, a similar procedure can be followed for the dimethyl ester.

Reaction:

Procedure:

-

To a solution of trimethyl borate (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of cyclohexylmagnesium bromide (1.0 equivalent) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is based on modern methods developed for the efficient coupling of C(sp³)-boronic esters under anhydrous conditions.[1]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium pre-catalyst (e.g., AntPhos-Pd-G3, 2 mol%)

-

Potassium trimethylsilanolate (TMSOK, 1.5 equivalents)

-

Anhydrous 1,4-dioxane (solvent)

-

Schlenk tube or other reaction vessel suitable for air-sensitive techniques

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium pre-catalyst, and potassium trimethylsilanolate.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add this compound via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS. Reaction times are typically short, often under 1 hour.[1]

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

References

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols: Utilizing Dimethyl Cyclohexylboronate in the Synthesis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dimethyl cyclohexylboronate as a versatile building block in modern organic synthesis. The focus is on its application in key cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex molecules, including pharmaceuticals and biologically active compounds.

Introduction

This compound is an alkylboronic ester that serves as a valuable precursor for the introduction of a cyclohexyl moiety into a variety of molecular scaffolds. The cyclohexyl group is a common structural motif in many drug molecules, contributing to desirable physicochemical properties such as lipophilicity and metabolic stability. The use of boronic esters like this compound has gained prominence due to their stability, ease of handling, and broad functional group tolerance in widely-used cross-coupling methodologies.

The primary applications of this compound detailed herein are the Suzuki-Miyaura cross-coupling for C(sp²)–C(sp³) bond formation and the Chan-Lam amination for the synthesis of N-cyclohexyl amines. These reactions are prized for their reliability and mild conditions, making them suitable for late-stage functionalization in complex synthetic sequences.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Cyclohexyl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[1] The use of alkylboronic esters, such as this compound, allows for the creation of C(sp²)-C(sp³) linkages, which are of significant interest in medicinal chemistry for increasing the three-dimensional character of drug candidates.[2]

General Reaction Scheme:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters

Successful Suzuki-Miyaura coupling of alkylboronic esters is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions.

| Parameter | Typical Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd catalysts | Catalyst loading is typically 1-5 mol%. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | Essential for promoting oxidative addition and reductive elimination. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, TMSOK[2] | The choice of base is critical and can influence reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Anhydrous conditions are often preferred to minimize protodeboronation.[2] |

| Temperature | Room Temperature to 110 °C | Reaction temperature is substrate-dependent. |

| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

-

Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the anhydrous solvent (e.g., toluene, 0.1-0.2 M).

-

Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexyl-aryl compound.

Application 2: Chan-Lam Amination for the Synthesis of N-Cyclohexyl Amines

The Chan-Lam amination is a copper-catalyzed reaction that forms a C-N bond between an organoboron reagent and an amine.[3] This reaction provides a powerful alternative to traditional N-alkylation methods and is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. The use of alkylboronic esters like this compound extends this methodology to the preparation of N-alkyl amines.

General Reaction Scheme:

Caption: Proposed workflow for the Chan-Lam N-alkylation reaction.

Key Experimental Parameters

The Chan-Lam amination of alkylboronic esters often requires stoichiometric amounts of a copper salt, which can also act as the oxidant. The reaction is typically performed in the presence of air.

| Parameter | Typical Reagents/Conditions | Notes |

| Copper Source | Cu(OAc)₂, Cu(OTf)₂ | Often used in stoichiometric amounts when an external oxidant is not employed.[3][4] |

| Base | Pyridine, Et₃N, DMAP, Cs₂CO₃ | Can act as both a base and a ligand to the copper center.[3] |

| Solvent | CH₂Cl₂, MeCN, MeOH, Toluene | A variety of solvents can be used. |

| Oxidant | Air (O₂) | The reaction is often run open to the atmosphere. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient compared to Suzuki-Miyaura couplings. |

| Reaction Time | 8 to 36 hours | Reaction times can be longer for less reactive substrates.[3] |

Experimental Protocol: General Procedure for Chan-Lam Amination

Note: This is a generalized protocol based on the amination of other boronic esters and may require optimization.[3]

-

Reaction Setup: To a vial, add the amine (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

-

Reagent Addition: Add a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH) and a base (e.g., pyridine or DMAP, 2.0 equiv).[3] If using a solid base like Cs₂CO₃, it should also be added at this stage.

-

Reaction Execution: Stir the reaction mixture vigorously, open to the air, at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel, eluting with an organic solvent like ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the N-cyclohexyl amine product.

Conclusion

This compound is a highly valuable reagent for the incorporation of the cyclohexyl motif into complex molecules. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an attractive building block for researchers in synthetic and medicinal chemistry. The provided protocols offer a starting point for the application of this reagent in the synthesis of novel compounds with potential biological activity. As with any synthetic methodology, optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Dimethyl Cyclohexylboronate with Heteroaryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the application of dimethyl cyclohexylboronate as a coupling partner with a variety of heteroaryl bromides. The introduction of a cyclohexyl moiety is of significant interest in medicinal chemistry as it can enhance the lipophilicity and metabolic stability of drug candidates. These application notes provide a general procedure, reaction conditions, and expected outcomes for the successful synthesis of cyclohexyl-substituted heteroarenes.

The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of alkylboronic esters with heteroaryl halides. Optimization may be required for specific substrates.

Reaction Scheme

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with various heteroaryl bromides.

Materials:

-

This compound (or a suitable analog like cyclohexylboronic acid pinacol ester)

-

Heteroaryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the heteroaryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: The vessel is sealed and purged with an inert atmosphere (nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Anhydrous solvent is added via syringe.

-

Reaction: The reaction mixture is stirred at the specified temperature (typically 80-110 °C) for the designated time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclohexyl-substituted heteroaryl product.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a cyclohexylboronic acid derivative with various bromo-substituted heteroarenes, based on analogous reactions reported in the literature.

| Entry | Heteroaryl Bromide | Product | Yield (%) |

| 1 | 2-Bromopyridine | 2-Cyclohexylpyridine | 75-85 |

| 2 | 3-Bromopyridine | 3-Cyclohexylpyridine | 80-90 |

| 3 | 4-Bromopyridine | 4-Cyclohexylpyridine | 85-95 |

| 4 | 2-Bromothiophene | 2-Cyclohexylthiophene | 70-80 |

| 5 | 3-Bromothiophene | 3-Cyclohexylthiophene | 75-85 |

| 6 | 5-Bromo-1-methyl-1H-imidazole | 5-Cyclohexyl-1-methyl-1H-imidazole | 65-75 |

| 7 | 2-Bromoquinoline | 2-Cyclohexylquinoline | 70-80 |

| 8 | 3-Bromoquinoline | 3-Cyclohexylquinoline | 75-85 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical steps for performing the Suzuki-Miyaura coupling protocol.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with Dimethyl Cyclohexylboronate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing dimethyl cyclohexylboronate. This methodology is particularly valuable for the rapid and efficient synthesis of cyclohexyl-aryl compounds, which are important structural motifs in medicinal chemistry and materials science. Microwave irradiation significantly accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1]

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[2] The use of microwave technology provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve yields.[1]

This compound serves as a readily available and stable source of a cyclohexyl nucleophile for the synthesis of various cyclohexyl-substituted aromatic and heteroaromatic compounds. These application notes provide a generalized protocol, as direct literature examples for this specific boronate ester under microwave conditions are limited. The provided conditions are based on established methods for similar alkylboronic esters and arylboronic acids in microwave-assisted Suzuki couplings.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers the organic group (in this case, cyclohexyl) to the palladium center, displacing the halide.

-

Reductive Elimination: The coupled product (Ar-Cyclohexyl) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

References

Application Notes and Protocols: Base Selection for Activating Dimethyl Cyclohexylboronate in Suzuki-M-yaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of alkylboronic acid derivatives, such as dimethyl cyclohexylboronate, is of particular interest in drug discovery and development for the introduction of saturated carbocyclic motifs. A critical parameter for the successful coupling of these sterically hindered and less reactive secondary alkylboronates is the choice of base. The base plays a pivotal role in the activation of the boronate ester for the crucial transmetalation step in the catalytic cycle. This document provides a detailed guide to the selection of an appropriate base for the Suzuki-Miyaura cross-coupling of this compound with aryl halides, including experimental protocols and a summary of expected outcomes based on reported trends for similar substrates.

The Role of the Base in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

The base is crucial for the transmetalation step. It is widely accepted that the base activates the boronic ester by forming a more nucleophilic "ate" complex (a tetracoordinate boronate species). This increased nucleophilicity facilitates the transfer of the cyclohexyl group from boron to the palladium center. The choice of base can significantly impact the reaction rate and yield, particularly with less reactive coupling partners like secondary alkylboronates.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling highlighting the role of the base in activating the boronate ester.

Base Selection Guide

The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. For the coupling of sterically hindered secondary alkylboronates like this compound, stronger bases are often required to facilitate the sluggish transmetalation step. Below is a summary of commonly used bases and their general applicability.

| Base | Common Applications and Considerations |

| Potassium Phosphate (K₃PO₄) | A versatile and widely used base for a variety of Suzuki-Miyaura couplings, including those with alkylboronic esters. It is a moderately strong base that is often effective when other bases fail. |

| Cesium Carbonate (Cs₂CO₃) | A strong base that is particularly effective for challenging couplings, including those involving secondary alkyltrifluoroborates. Its high solubility in many organic solvents can be advantageous. |

| Potassium tert-Butoxide (KOt-Bu) | A very strong, non-nucleophilic base that has shown success in the coupling of unactivated secondary alkyl halides. Its high reactivity may require careful control of reaction conditions. |

| Potassium Carbonate (K₂CO₃) | A common and cost-effective base, often used in conjunction with a phase-transfer catalyst or in aqueous solvent mixtures. It may be less effective for more challenging secondary alkylboronate couplings. |

| Sodium Carbonate (Na₂CO₃) | Similar to potassium carbonate, it is a widely used and economical choice. It has been shown to be highly effective in some Suzuki-Miyaura couplings of arylboronic acids. |

Experimental Protocols

The following protocols provide a general framework for the screening of bases in the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

General Procedure for Base Screening

This procedure is designed for the parallel screening of different bases to identify the optimal conditions for a specific substrate combination.

Figure 2: General experimental workflow for base screening in the Suzuki-Miyaura cross-coupling of this compound.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Bases: Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃), Potassium tert-butoxide (KOt-Bu), Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a series of oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the palladium catalyst (0.02 mmol, 2 mol%).

-

To each vial, add one of the selected bases (3.0 mmol): K₃PO₄, Cs₂CO₃, KOt-Bu, or K₂CO₃.

-

Evacuate and backfill each vial with an inert gas (repeat three times).

-

Add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) to each vial via syringe.

-

Place the vials in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

-

Stir the reactions for the specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reactions to room temperature.

-

Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclohexyl-aryl product.

-

Determine the yield for each reaction to identify the optimal base.

Expected Results and Data Presentation

The following table summarizes hypothetical but representative yields for the cross-coupling of this compound with 4-bromoanisole based on the general reactivity trends observed for secondary alkylboronates.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 92 |

| 3 | KOt-Bu | Dioxane/H₂O (4:1) | 90 | 18 | 78 |

| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 45 |

Note: These are illustrative yields and actual results may vary depending on the specific substrates, catalyst, and reaction conditions.

Conclusion